molecular formula C13H14ClN3 B183479 2-Chloro-3-(piperidin-1-yl)quinoxaline CAS No. 32998-26-8

2-Chloro-3-(piperidin-1-yl)quinoxaline

Cat. No.: B183479
CAS No.: 32998-26-8
M. Wt: 247.72 g/mol
InChI Key: HDZLRVKTLOUROS-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Scaffolds in Drug Discovery

Quinoxalines, also known as benzo[a]pyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. researchgate.net This structural motif has garnered immense attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netmdpi.com The versatility of the quinoxaline scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. rasayanjournal.co.in This adaptability makes quinoxalines a privileged scaffold in the design and synthesis of new drug candidates. researchgate.net

The significance of quinoxaline scaffolds is underscored by their role in a number of approved drugs, including varenicline (B1221332) (used for smoking cessation) and brimonidine (B1667796) (an anti-glaucoma agent). mdpi.com Furthermore, the quinoxaline core is a constituent of several antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.gov The ability of the quinoxaline ring system to interact with various biological targets has cemented its importance in the quest for new and effective medicines.

Overview of Biologically Active Quinoxaline Derivatives

The chemical literature is replete with examples of quinoxaline derivatives exhibiting a broad spectrum of biological activities. nih.govsapub.org These activities are diverse and include:

Antimicrobial: Quinoxaline derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. nih.govnih.gov Some have also been investigated for their activity against Mycobacterium tuberculosis. nih.gov

Antiviral: The antiviral potential of quinoxalines has been explored, with some derivatives showing activity against viruses such as the herpes simplex virus. ipp.pt

Anticancer: A significant area of research has focused on the anticancer properties of quinoxalines. nih.gov They have been found to act through various mechanisms, including the inhibition of protein kinases like VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govwikipedia.org

Anti-inflammatory: Certain quinoxaline derivatives have been shown to possess anti-inflammatory properties, highlighting their potential in treating inflammatory conditions. nih.gov

Other Activities: The biological scope of quinoxalines extends to antimalarial, antidepressant, and antithrombotic activities, among others. mdpi.comsapub.org

The following table provides a summary of some biologically active quinoxaline derivatives and their reported activities:

Derivative TypeBiological Activity
Quinoxaline-1,4-di-N-oxidesAntibacterial, Antinocardial mdpi.com
Pyrrolo[1,2-a]quinoxalinesAnticancer, Antiviral, Antiproliferative mdpi.com
Quinoxaline-bisarylureaAnti-tumor nih.gov
Imidazo[1,2-a]quinoxalinesAnticancer (microtubule-interfering) nih.gov
Tetrazolo[1,5-a]quinoxalinesAnticancer, Antimicrobial nih.gov

Rationale for Investigating 2-Chloro-3-(piperidin-1-yl)quinoxaline within the Quinoxaline Class

The specific compound, this compound, represents a logical progression in the exploration of the quinoxaline scaffold. The rationale for its investigation stems from several key considerations:

Synthetic Accessibility: The presence of a chlorine atom at the 2-position of the quinoxaline ring provides a reactive site for nucleophilic substitution. This allows for the relatively straightforward introduction of various substituents, such as the piperidine (B6355638) ring in this case. The general synthetic strategy often involves the reaction of a 2,3-dichloroquinoxaline (B139996) precursor with the desired nucleophile. ijpsr.com

Modulation of Physicochemical Properties: The incorporation of a piperidine moiety can significantly influence the compound's properties, such as its lipophilicity and basicity. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its potential as a drug candidate.

Exploration of Structure-Activity Relationships (SAR): By synthesizing and evaluating compounds like this compound, medicinal chemists can build a comprehensive understanding of the structure-activity relationships within this class of compounds. The nature of the substituent at the 3-position, in this instance a piperidine ring, can be correlated with the observed biological activity.

Potential for Further Functionalization: The piperidine ring itself can be further modified, offering additional avenues for creating a library of related compounds with potentially enhanced or novel biological activities.

In essence, this compound serves as a valuable chemical probe and a potential building block for the development of new therapeutic agents. Its study contributes to the broader understanding of how modifications to the quinoxaline scaffold can lead to compounds with specific and potent biological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-piperidin-1-ylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZLRVKTLOUROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285449
Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
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Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32998-26-8
Record name 2-Chloro-3-(1-piperidinyl)quinoxaline
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Record name NSC 41971
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Record name NSC41971
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Record name 2-chloro-3-(piperidin-1-yl)quinoxaline
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Synthetic Methodologies for 2 Chloro 3 Piperidin 1 Yl Quinoxaline and Analogues

Established Synthetic Routes to 2-Chloroquinoxaline Precursors

The formation of the 2-chloroquinoxaline scaffold is a critical first step. Several reliable methods have been developed, starting from various precursors and employing different reaction mechanisms.

Synthesis from Quinoxaline-2,3-diol via Halogenation

A prevalent and high-yielding method for synthesizing 2,3-dichloroquinoxaline (B139996), the direct precursor to the target molecule, is through the halogenation of quinoxaline-2,3(1H,4H)-dione. This transformation is typically achieved using strong halogenating agents.

Phosphorus oxychloride (POCl₃) is a commonly used reagent for this conversion. The reaction involves refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃, often for several hours. After the reaction is complete, the excess POCl₃ is removed, and the product is isolated by quenching with ice water, resulting in the precipitation of 2,3-dichloroquinoxaline in excellent yields. chemicalbook.com One specific procedure reports a 92% yield when refluxing at 100 °C for 3 hours. chemicalbook.com

Alternatively, thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be employed. This system, known as the Vilsmeier reagent, facilitates a rapid and high-yielding conversion of 2,3-dihydroxyquinoxalines to their dichloro derivatives. researchgate.net A described method involves refluxing the starting material with thionyl chloride and a catalytic amount of DMF in 1-chlorobutane for one hour, affording 2,3-dichloroquinoxaline in 98% yield. chemicalbook.com

Table 1: Halogenation of Quinoxaline-2,3-diol

Halogenating Agent Catalyst Solvent Reaction Conditions Yield (%)
POCl₃ None None (excess reagent) Reflux, 100 °C, 3h 92

Radical Cascade Cyclization of ortho-Diisocyanoarenes

A novel and more environmentally friendly approach to 2-chloro-3-substituted quinoxalines involves a visible-light-induced radical cascade cyclization. rsc.orgrsc.org This method avoids the high temperatures and harsh reagents associated with traditional halogenation methods. rsc.orgrsc.org

The reaction proceeds by the interaction of ortho-diisocyanoarenes with alkyl or aryl sulfinic acids and a chlorine source like trichloroisocyanuric acid under visible light. rsc.org A plausible mechanism involves the formation of an electron-donor-acceptor (EDA) complex which, upon light exposure, initiates a single electron transfer. This leads to the generation of an aryl radical that undergoes intramolecular cyclization with the isocyano group, ultimately forming the 2-chloro-3-substituted quinoxaline (B1680401) product in good yields. rsc.org This innovative route provides direct access to unsymmetrically substituted quinoxalines, which are valuable precursors in medicinal chemistry. rsc.orgrsc.org

Condensation of 1,2-Diketones with ortho-Phenylenediamine Derivatives

The condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound is a fundamental and widely utilized method for constructing the quinoxaline core. sapub.orgencyclopedia.pubnih.gov This reaction is versatile and can be performed under various conditions, from traditional heating in organic solvents to more modern, catalyzed approaches. encyclopedia.pubnih.gov

The classic approach involves reacting ortho-phenylenediamine with a 1,2-diketone, such as benzil, often in solvents like ethanol or acetic acid with heating. scielo.br To improve efficiency and yield, various catalysts have been introduced. For instance, iodine can catalyze the oxidative cyclization cascade between 1,2-diamino compounds and hydroxyl ketones in DMSO at room temperature, providing yields of 80-90%. encyclopedia.pub Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have also been successfully employed, allowing for reactions at room temperature in toluene with high yields and the potential for catalyst recycling. nih.gov

Table 2: Catalytic Condensation of 1,2-Diketones with o-Phenylenediamines

Diketone Catalyst Solvent Temperature Yield (%)
Benzil Iodine DMSO Room Temp 80-90
Benzil AlCuMoVP Toluene Room Temp 92

Strategies for Introducing the Piperidine (B6355638) Moiety

Once the 2-chloroquinoxaline precursor, typically 2,3-dichloroquinoxaline, is synthesized, the next step is the introduction of the piperidine ring. This is generally accomplished through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution of 2-Chloroquinoxalines with Piperidine

The chlorine atoms on the 2 and 3 positions of the quinoxaline ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atoms. This makes 2,3-dichloroquinoxaline an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines like piperidine.

The reaction of 2,3-dichloroquinoxaline with one equivalent of piperidine can be controlled to achieve selective monosubstitution, yielding the desired 2-chloro-3-(piperidin-1-yl)quinoxaline. This sequential approach allows for the synthesis of unsymmetrically disubstituted quinoxalines by subsequent reaction with a different nucleophile. The reaction rate of 2-chloroquinoxaline with piperidine has been measured and follows pseudo-first-order kinetics. researchgate.net While specific yield data for the direct synthesis of this compound was not found in the provided search results, the general principle of SNAr on 2,3-dichloroquinoxaline is well-established for creating C-N bonds.

Green Chemistry Approaches Utilizing Alternative Solvents

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of quinoxaline derivatives. researchgate.net These approaches often focus on replacing volatile and toxic organic solvents with greener alternatives and employing energy-efficient reaction conditions.

Polyethylene glycol (PEG-400) has been successfully used as a recyclable and non-toxic solvent for the reaction of 2-chloroquinoxaline with various amines, including piperidine, to yield 2-(piperidin-1-yl)quinoxaline. researchgate.netripublication.com These reactions can often be performed at room temperature without the need for a catalyst, offering high yields and simplified work-up procedures. researchgate.net

Ultrasound irradiation is another green technique that can accelerate organic reactions, often leading to higher yields in shorter reaction times under milder conditions. scielo.brniscpr.res.in The condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxalines has been shown to be highly efficient under ultrasound irradiation in ethanol at room temperature, avoiding the need for a catalyst. scielo.brscispace.com This method presents a greener alternative for the synthesis of the quinoxaline core, which can then be further functionalized.

Table 3: Green Synthesis Approaches for Quinoxaline Derivatives

Reaction Type Green Method Solvent Conditions Key Advantage
Amination of 2-chloroquinoxaline Alternative Solvent PEG-400 Room Temp Catalyst-free, recyclable solvent
Quinoxaline formation Energy Source Ultrasound Ethanol Room Temp, catalyst-free, rapid

Synthetic Pathways for Related Piperidine/Piperazine-Containing Quinoxalines

The synthesis of quinoxaline derivatives incorporating piperidine and piperazine (B1678402) moieties is a significant area of research, primarily due to their prevalence in biologically active compounds. The primary synthetic strategies involve the nucleophilic aromatic substitution of halogenated quinoxalines.

A common and direct approach involves the reaction of a dihalogenated quinoxaline precursor, such as 2,3-dichloroquinoxaline, with one equivalent of piperazine or a substituted piperazine. By carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve selective mono-substitution, yielding compounds like 2-chloro-3-(piperazin-1-yl)quinoxaline. This intermediate is highly valuable as the remaining chlorine atom can undergo a subsequent nucleophilic substitution with a different nucleophile, allowing for the creation of a diverse library of disubstituted quinoxalines.

Similarly, 2-chloroquinoxaline can serve as a starting material. Its reaction with various amines, including piperidine and N-substituted piperidines, provides a straightforward route to 2-amino-substituted quinoxalines. For instance, a series of N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines has been synthesized via this method. ingentaconnect.com The reaction of 2-chloroquinoxaline with piperidine has also been reported to yield 2-(piperidin-1-yl)quinoxaline. ripublication.com

Another synthetic strategy for preparing piperidine- and piperazine-coupled quinoxalines is the Mamedov rearrangement. nih.govacs.org This method has been employed to synthesize 2-(benzimidazol-2-yl)quinoxalines bearing piperidine, N-methylpiperazine, and N-phenylpiperazine substituents at the 6 or 7 position of the quinoxaline ring. nih.govacs.org The process involves the interaction of 3-aroylquinoxalinones with appropriately substituted benzene-1,2-diamines in refluxing acetic acid. nih.govacs.org

Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols. Green synthesis methodologies, utilizing novel nanocatalysts, have been developed for the one-pot, multi-component synthesis of 2-(piperazin-1-yl)quinoxaline derivatives. rsc.org These methods often offer advantages such as mild reaction conditions, high yields, and the use of reusable catalysts. rsc.org

The table below summarizes some of the key synthetic approaches for related piperidine/piperazine-containing quinoxalines.

Starting Material(s)Reagent(s)Product TypeReference(s)
2,3-DichloroquinoxalinePiperazine2-Chloro-3-(piperazin-1-yl)quinoxaline
2-ChloroquinoxalineN-(1-benzylpiperidin-4-yl)amineN-(1-benzylpiperidin-4-yl)quinoxalin-2-amine ingentaconnect.com
3-Aroylquinoxalinones, Substituted benzene-1,2-diaminesAcetic Acid (reflux)6/7-Piperidinyl-2-(benzimidazol-2-yl)quinoxalines nih.govacs.org
2-Chloroquinoxaline, Isatin-based Schiff bases, FormaldehydeHercynite Sulfaguanidine-SA Nanocatalyst2-(Piperazin-1-yl)quinoxaline Derivatives rsc.org

Methodologies for Structural Confirmation in Synthesis

The structural elucidation of newly synthesized quinoxaline derivatives is crucial to verify their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural characterization of organic molecules. acs.org

1H NMR: This technique provides detailed information about the number, environment, and connectivity of protons in a molecule. For quinoxaline derivatives, the chemical shifts and coupling patterns of the aromatic protons on the quinoxaline and any appended rings, as well as the aliphatic protons of the piperidine or piperazine moiety, are analyzed to confirm the structure. tandfonline.comijrar.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition. nih.govacs.org Techniques like gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of quinoxaline derivatives. nih.govtandfonline.com

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of structure. royalsocietypublishing.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. tandfonline.comacs.orgdoi.org It is considered the gold standard for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of specific functional groups within the molecule. ijrar.orgresearchgate.net Characteristic absorption bands can confirm the presence of C-H, C=N, C=C, and C-N bonds, which are integral parts of the piperidine-containing quinoxaline structure. researchgate.net

The following table outlines the primary analytical methods used for structural confirmation.

Analytical MethodInformation ObtainedReference(s)
1H NMR SpectroscopyProton environment, connectivity, and count acs.orgtandfonline.comijrar.org
13C NMR SpectroscopyCarbon skeleton and environment acs.orgtandfonline.comrsc.org
Mass Spectrometry (MS)Molecular weight and elemental composition (HRMS) nih.govresearchgate.netnih.gov
X-ray CrystallographyDefinitive 3D molecular structure tandfonline.comroyalsocietypublishing.orgacs.orgdoi.org
Infrared (IR) SpectroscopyPresence of specific functional groups ijrar.orgresearchgate.net

Biological Activity Spectrum and Potential Therapeutic Applications

Broad-Spectrum Pharmacological Relevance of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. nih.govnih.govnih.gov Their chemical versatility allows for structural modifications that yield a wide array of compounds with diverse biological properties. core.ac.uk Research has demonstrated that these derivatives possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal effects. nih.govsapub.orgwisdomlib.orgresearchgate.net

The significance of the quinoxaline scaffold is underscored by its presence in several marketed drugs used to treat various diseases. nih.gov The wide-ranging potential of these compounds has led to extensive research into their synthesis and biological evaluation. sapub.org Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, exhibit multifaceted biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.gov The core structure is a key component in the development of kinase inhibitors, antimalarial agents, and compounds targeting multidrug-resistant pathogens. researchgate.netnih.gov This broad relevance makes the quinoxaline framework a privileged structure in drug discovery. researchgate.net

Anticancer and Antiproliferative Activities

The anticancer potential of quinoxaline derivatives is one of their most extensively studied properties. core.ac.ukresearchgate.netresearchgate.net These compounds have been shown to exert cytotoxic effects against various human cancer cell lines through multiple mechanisms of action. nih.govnih.gov The structural diversity of quinoxaline hybrids allows them to interact with numerous cellular targets involved in cancer progression, such as crucial enzymes and signaling pathways. nih.govresearchgate.net

Evaluation Against Specific Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Ovarian Cancer)

Quinoxaline derivatives have shown promising antiproliferative activity against several cancer cell lines. For instance, studies on novel quinoxaline derivatives have demonstrated significant cytotoxic effects against hepatocellular carcinoma cell lines like HepG-2 and HuH-7. nih.gov In one study, a series of new quinoxaline-based compounds were evaluated for their in-vitro anti-cancer activity against three tumor cell lines: HCT116 (human colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (human breast adenocarcinoma). nih.gov

One particular derivative, compound XVa, which features a 3-(chloroquinoxalin-2-yl)amino group, showed notable anticancer activity against the HCT116 and MCF-7 cell lines, with IC₅₀ values of 4.4 µM and 5.3 µM, respectively. nih.gov Another study on 2-oxo-3-phenylquinoxaline derivatives reported that compound 7j exhibited strong cytotoxicity against HCT-116 colon cancer cells with an IC₅₀ of 26.75 ± 3.50 μg mL−1. rsc.org While direct data for 2-Chloro-3-(piperidin-1-yl)quinoxaline against ovarian cancer is limited in the provided results, the known activity of related compounds against various cancers, such as the induction of apoptosis in ovarian cancer cells by 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline, suggests a potential area for investigation.

Antiproliferative Activity of Quinoxaline Derivatives Against Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Source
Compound XVa (a 3-(chloroquinoxalin-2-yl)amino derivative)HCT116Colon Carcinoma4.4 nih.gov
Compound XVa (a 3-(chloroquinoxalin-2-yl)amino derivative)MCF-7Breast Adenocarcinoma5.3 nih.gov
Compound 8 (a quinoxaline derivative)HepG-2Hepatocellular Carcinoma3.88 nih.gov
Compound 8 (a quinoxaline derivative)HuH-7Hepatocellular Carcinoma6.14 nih.gov

Inhibition of Kinase Targets (e.g., FGFR1, VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a significant target for anticancer drug development. nih.gov Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.govwikipedia.org They typically act as small molecules that bind competitively to the ATP-binding site in the kinase domain, thereby blocking the receptor's autophosphorylation and downstream signaling. nih.govwikipedia.org

For example, a novel series of quinoxaline-based derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity, with some compounds showing more potent inhibition than the reference drug Sorafenib. nih.gov Compound 7f from a different study also displayed 1.2 times the VEGFR-2 inhibitory activity of sorafenib. nih.gov Docking simulations for a related compound, 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline, have shown interaction with key residues in the kinase domain of VEGFR-2, such as Lys868 and Asp1046. While specific data on FGFR1 inhibition by this compound is not detailed in the provided results, the general kinase inhibitory profile of the quinoxaline scaffold suggests this as a plausible area of activity.

VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives
CompoundTargetIC₅₀ (nM)Reference DrugReference Drug IC₅₀ (nM)Source
Compound 17bVEGFR-22.7Sorafenib3.12 nih.gov
Compound 7fVEGFR-21.2 times the activity of Sorafenib nih.gov

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway for single-strand breaks. nih.govnih.gov Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to a synthetic lethal effect, making PARP-1 a key target for cancer therapy. nih.gov PARP inhibitors can also act as "poisons" by trapping the PARP enzyme on DNA, creating cytotoxic PARP-DNA complexes. nih.gov

Researchers have designed and synthesized novel quinoxaline-based derivatives as PARP-1 inhibitors. nih.gov By using the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bio-isosteric replacement for the phthalazinone motif found in the approved PARP inhibitor Olaparib, new potent inhibitors have been developed. nih.gov For instance, a compound featuring a 6-sulfonoquinoxaline scaffold hybridized with a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker (compound 8a ) demonstrated approximately twice the PARP-1 inhibitory activity of Olaparib, with an IC₅₀ of 2.31 nM. nih.gov These findings highlight the potential of the quinoxaline core in designing effective PARP-1 inhibitors.

PARP-1 Inhibitory Activity of Quinoxaline-Based Compounds
CompoundIC₅₀ (nM)Source
Compound 8a2.31 nih.gov
Compound 8b11.06 nih.gov
Olaparib (Reference)~4.62 nih.gov

Modulation of Topoisomerase II Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.gov Topoisomerase II (Topo II) is a well-established target for anticancer drugs, with inhibitors like etoposide (B1684455) and doxorubicin (B1662922) being used clinically. nih.gov These inhibitors function by stabilizing the covalent complex between Topo II and DNA, leading to DNA strand breaks and subsequent cell death. Quinoxaline-based compounds have been identified for their significant anticancer efficacy through the selective inhibition of various cellular targets, including topoisomerase. nih.gov The role of Topo II as a therapeutic target in breast cancer has received considerable attention, and quinoxaline derivatives have been explored for their potential in this area. nih.gov

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, quinoxaline derivatives are recognized for their broad-spectrum antimicrobial activity. core.ac.uksapub.orgnih.gov They have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. core.ac.ukmdpi.com The 1,4-di-N-oxide derivatives of quinoxaline, in particular, have demonstrated significant antimicrobial effects. nih.gov

The antifungal potential of this class of compounds is also noteworthy. core.ac.ukresearchgate.net A closely related compound, 2-Chloro-3-hydrazinylquinoxaline, has demonstrated considerable potential against various Candida and Aspergillus species. plos.orgplos.orgnih.gov In vitro tests showed it had noteworthy effectiveness against reference strains of Candida, with heightened efficacy against Candida krusei. plos.orgnih.gov Its performance against other species like Candida albicans, Candida tropicalis, and various Aspergillus strains was variable. plos.orgnih.gov Furthermore, a series of piperidine-conjugated quinoxalines were synthesized and showed significant activity against Salmonella paratyphi, a food-borne pathogen, with some compounds also effectively inhibiting biofilm formation. ingentaconnect.com Another study highlighted that newly synthesized quinoxalinylhydrazide derivatives exhibited significant inhibitory activity against six different pathogenic fungi. mdpi.com These findings suggest that the this compound scaffold is a promising starting point for developing new antimicrobial and antifungal agents.

Activity Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial effects. nih.gov Studies on various substituted quinoxalines indicate their potential as antibacterial agents. For instance, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, which share a core heterocyclic system, have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into 1,2,3-triazol-quinobenzothiazine derivatives also revealed notable antistaphylococcal activity for specific substituted compounds. mdpi.com While many quinoxaline derivatives show varied antibacterial potential, some, like the 5-methyl-10-(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy-12H-quino [3,4-b] nih.gov benzothiazinium chloride, have exhibited high activity against staphylococcal strains. mdpi.com

Antibacterial Activity of Related Quinoxaline Derivatives
Derivative ClassBacterial StrainsObserved ActivityReference
Tetrazolo[1,5-a]quinoxalinesGram-positive and Gram-negative bacteriaExhibited high degrees of inhibition. nih.gov
Quinobenzothiazinium Derivatives (e.g., 2e and 2k)Staphylococcal strainsHighest antistaphylococcal activities with MICs from 16.3 to 65.5 µM. mdpi.com
General Quinoxaline DerivativesVarious microorganismsPossess varied antibacterial activities, though none were superior to reference drugs in one study. mdpi.com

Activity Against Fungal Species (e.g., Candida, Aspergillus)

The antifungal properties of quinoxaline derivatives are a significant area of investigation. A closely related compound, 2-Chloro-3-hydrazinylquinoxaline, has demonstrated noteworthy effectiveness against various reference strains of Candida species, with particular efficacy against Candida krusei. nih.govplos.org Its activity against other species such as Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis was found to be variable. nih.govplos.org This same derivative also showed varied efficacy against several Aspergillus species, including Aspergillus fumigatus, Aspergillus niger, and Aspergillus terreus. nih.govplos.org

Further studies on other complex quinoxaline derivatives have underscored their antifungal potential. A series of flavonol derivatives incorporating piperazine (B1678402) and quinoxaline fragments displayed good antifungal activity, with one compound, N5, showing superior activity against Phomopsis sp and Phytophthora capsica compared to the commercial fungicide azoxystrobin. researchgate.net Additionally, a range of quinoxaline-2-oxyacetate hydrazide derivatives exhibited remarkable inhibitory effects against several plant pathogenic fungi, with many compounds showing potent activity against Rhizoctonia solani. mdpi.com

Antifungal Activity of Related Quinoxaline Derivatives
DerivativeFungal SpeciesEC50 Value (µg/mL)Reference
Flavonol Derivative N5Phomopsis sp (P.s.)12.9 researchgate.net
Phytophthora capsica (P.c.)25.8 researchgate.net
Quinoxaline-2-oxyacetate Hydrazide 28Rhizoctonia solani0.15 mdpi.com
Quinoxaline-2-oxyacetate Hydrazide 15Gibberella zeae0.87 mdpi.com
2-Chloro-3-hydrazinylquinoxalineCandida and Aspergillus speciesVariable efficacy observed. nih.govplos.org

Antiviral Activities

The quinoxaline scaffold is recognized for its potential in the development of antiviral agents, with research highlighting its activity against a range of viruses. nih.govnih.govrsc.orgscienceopen.com Quinoxaline derivatives are considered promising candidates for combating influenza viruses, potentially by targeting the highly conserved NS1 protein and blocking viral replication. nih.gov

Research has expanded to other viral pathogens as well. A review of quinoxaline derivatives points to a growing interest in this chemical class for antiviral treatment, noting their diverse molecular targets. researchgate.net For example, a thiourea (B124793) derivative, 1-(4-chloro-8-methyl nih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, was found to reduce the number of plaques in a Herpes simplex virus assay by 25% at a concentration of 20 µg/mL. nih.gov Other derivatives have been evaluated for activity against Hepatitis C virus (HCV), with one pyrido[2,3-g]quinoxalinone compound inhibiting HCV replication with an EC50 of 7.5 µM. nih.gov The broad applicability of quinoxalines in antiviral research, including against respiratory pathogens, underscores their importance in medicinal chemistry. rsc.orgscienceopen.com

Antiparasitic Properties (e.g., Antileishmanial, Antitrypanosomal, Antimalarial)

The biological activity of quinoxaline derivatives extends to antiparasitic applications. nih.gov The core structure has been identified as a promising scaffold for developing agents against various parasitic diseases. Specifically, quinoxaline derivatives have been reported to exhibit antimalarial and antileishmanial properties. nih.gov Systematic reviews of this compound class confirm that suitably functionalized polysubstituted quinoxalines show very interesting biological properties, including antileishmanial activity, which ensures them a bright future in medicinal chemistry. nih.govresearchgate.net

Other Investigated Pharmacological Actions (e.g., Anti-inflammatory, Antithrombotic)

Beyond antimicrobial and antiviral applications, the quinoxaline framework has been explored for other significant pharmacological effects. nih.govnih.gov

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of quinoxaline derivatives. nih.govnih.gov The related compound 2-Chloro-3-hydrazinylquinoxaline has been shown to possess dual antifungal and anti-inflammatory attributes. nih.govplos.org The mechanism for this activity in some compounds is thought to be linked to the inhibition of pro-inflammatory mediators. nih.gov For instance, the anti-inflammatory action of certain new chemical entities is hypothesized to involve the inhibition of cyclooxygenase-2 (COX-2) activity and the downregulation of NF-κB signaling pathways. nih.govnih.gov

Antithrombotic and Other CNS Activities: Certain quinoxaline derivatives have been investigated for their effects on the cardiovascular and central nervous systems. Hydrazine quinoxalines, for example, have been reported as having antiplatelet activity. nih.gov Furthermore, research into other C2,C3-quinoxaline derivatives has identified compounds with significant anxiolytic potential in preclinical models. nih.gov In a separate line of investigation, (1,2,4)triazolo[4,3-a]quinoxaline derivatives have been developed as inhibitors of phosphodiesterases (PDE2 and/or PDE10), which are targets for treating cognitive dysfunction associated with neurological and psychiatric disorders. google.com

Structure Activity Relationship Sar Investigations

Influence of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms are pivotal in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Their size, electronegativity, and ability to form halogen bonds can significantly alter a molecule's biological profile. In the context of quinoxaline (B1680401) derivatives, the type and position of halogen substituents play a critical role in determining potency and selectivity.

Research has shown that replacing an electron-releasing group, such as a methoxy (B1213986) group (OCH₃), with an electron-withdrawing halogen like chlorine (Cl) can lead to a decrease in certain biological activities. mdpi.com However, the introduction of halogens does not universally diminish potency. For instance, in a series of quinoxaline derivatives designed as Apoptosis signal-Regulated Kinase 1 (ASK1) inhibitors, specific halogen substitutions were found to be highly beneficial. A compound featuring a dibromo substitution on the quinoxaline ring (26e) exhibited the most potent inhibitory activity with an IC₅₀ value of 30.17 nM. nih.gov In the same study, a dichloro-substituted analog showed moderate activity, underscoring the nuanced effect of the specific halogen atom. nih.gov

The position of the halogen is also a key determinant of its effect. A bromine atom at the 6-position of a 2,3-dichloroquinoxaline (B139996) scaffold was found to increase the reactivity of the chlorine atom at the 3-position towards nucleophilic substitution. nih.gov This electronic influence is critical for synthesizing analogs with diverse functionalities at this position. Furthermore, for VEGFR-2 inhibitors, a terminal phenyl group substituted with a chlorine atom in the para-position was noted to enhance binding to the hydrophobic pocket of the receptor. wikipedia.org Conversely, studies on other quinoxaline derivatives have indicated that the presence of certain halogen substituents, such as 3-Iodo and 3-Chloro, can result in lower inhibitory efficiencies against enzymes like COX-2. nih.gov

Table 1: Effect of Halogen Substitution on ASK1 Inhibition
CompoundSubstituent on Quinoxaline RingIC₅₀ (nM)Reference
26eDibromo30.17 nih.gov
26cDichloro200-700 nih.gov
26aDifluoro200-700 nih.gov

Impact of the Piperidine (B6355638) Ring and its Position on the Quinoxaline Core

The piperidine moiety is a common scaffold in many biologically active compounds, valued for its ability to introduce a basic nitrogen atom and improve physicochemical properties such as solubility and cell permeability. nih.govmdpi.com In the case of 2-Chloro-3-(piperidin-1-yl)quinoxaline, the piperidine ring attached to the C3 position of the quinoxaline core is a defining feature.

The substitution pattern on the quinoxaline core is crucial for activity. The presence of a secondary amine at the third position of the quinoxaline ring has been shown to increase activity, whereas primary and tertiary amines tend to decrease it. mdpi.com The piperidine ring, being a secondary amine upon incorporation, fits this favorable profile. Studies on closely related analogs, such as 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808), have demonstrated the importance of the heterocyclic amine at the C3 position for achieving receptor selectivity. This particular compound displayed an 83-fold difference in binding affinity for the 5-HT₃A versus the 5-HT₃AB receptor, highlighting the role of the C3-substituent in distinguishing between receptor subtypes. nih.gov

The position of the piperidine ring is paramount. The general synthetic accessibility and reactivity of the C2 and C3 positions of the quinoxaline scaffold have made these the most explored sites for substitution. mdpi.com While direct comparisons of moving the piperidine ring from the C3 to other positions on the quinoxaline core are not extensively detailed for this specific compound, the wealth of biologically active quinoxalines substituted at C2 and C3 suggests these positions are critical for interaction with various biological targets. mdpi.comnih.govnih.gov For example, a different molecular scaffold, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, which incorporates a piperidine ring linked to a more complex quinoxaline-containing system, has shown potent anti-leukemic activity, further validating the utility of the piperidine motif in designing bioactive quinoxaline-based compounds. mdpi.com

Effects of Substituent Variations on the Quinoxaline Nucleus

SAR studies have revealed clear trends related to these substitutions. The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the 7-position of the quinoxaline ring has been observed to decrease anticancer activity. mdpi.com In contrast, electron-releasing groups on an aromatic ring fused to the quinoxaline system tend to increase activity. mdpi.com

A systematic study on ASK1 inhibitors involved synthesizing a range of derivatives with different substituents on the quinoxaline's benzene (B151609) ring. nih.gov The results, summarized in the table below, demonstrate that a dibromo substitution (26e) was optimal for potency. In comparison, dimethyl (26b) and diphenyl (30) substitutions resulted in good, but lesser, activity, while difluoro (26a), dichloro (26c), and dimethoxy (26f) groups led to moderate inhibitory activity. nih.gov This indicates that not just the electronic nature, but also the size and lipophilicity of the substituents are important factors.

Table 2: Effect of Substituent Variations on the Quinoxaline Nucleus on ASK1 Inhibition
CompoundSubstituent on Quinoxaline RingIC₅₀ (nM)Reference
26eDibromo30.17 nih.gov
30Diphenyl~70 nih.gov
26bDimethyl~70 nih.gov
22Nitro200-700 nih.gov
26aDifluoro200-700 nih.gov
26cDichloro200-700 nih.gov
26fDimethoxy200-700 nih.gov

Correlations between Structural Modifications and Specific Biological Targets or Pathways

The ultimate goal of SAR studies is to establish clear relationships between specific structural features and activity at desired biological targets, thereby improving potency and selectivity while minimizing off-target effects. For quinoxaline-based compounds, distinct structural motifs have been correlated with inhibition of specific enzymes and receptors.

Modifications at the C2 and C3 positions of the quinoxaline core are particularly effective at tuning selectivity for different biological targets. For instance, in the exploration of ligands for serotonin (B10506) receptors, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline was a selective ligand for 5-HT₃A vs. 5-HT₃AB receptors. nih.gov Altering the C2 substituent dramatically shifted this selectivity. Replacing the C2-chloro group with an amino group resulted in a compound with 11-fold selectivity for the 5-HT₃A receptor, while removing the C2-chloro group entirely led to a derivative with 8.3-fold selectivity for the 5-HT₃AB receptor. nih.gov

Specific substitution patterns on the quinoxaline ring have been linked to the inhibition of key kinases in disease pathways. A dibromo substitution on the benzene portion of the quinoxaline scaffold was identified as a key feature for potent inhibition of Apoptosis signal-Regulated Kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. nih.gov In another context, quinoxaline derivatives bearing a diaryl-urea substructure have been investigated as inhibitors of the VEGFR-2 kinase, a crucial target in angiogenesis and cancer therapy. wikipedia.org Furthermore, a quinoxaline urea (B33335) analog was found to modulate IKKβ phosphorylation, a pathway relevant to pancreatic cancer. nih.gov Other quinoxaline derivatives, specifically 1,2,4-triazolo[4,3-a]quinoxalin-4-(5H)-ones, have been identified as antagonists of the AMPA receptor, conferring anticonvulsant properties. researchgate.net

These examples demonstrate that the versatile quinoxaline scaffold can be strategically modified to target a wide array of biological pathways, from neurotransmitter receptors to protein kinases involved in cancer and inflammation. nih.govkit.edu

Mechanistic Investigations

Molecular and Cellular Mechanisms of Action

The biological effects of quinoxaline (B1680401) derivatives are often traced back to specific molecular interactions and the subsequent triggering of cellular pathways. Research into compounds structurally related to 2-Chloro-3-(piperidin-1-yl)quinoxaline has identified several key mechanisms.

The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of enzymatic targets.

Histone Deacetylases (HDACs): Derivatives of quinoxaline have been investigated as potential inhibitors of histone deacetylases, enzymes that play a critical role in epigenetic regulation and are key targets in cancer therapy. ucl.ac.uk The presence of a 2-chloro group on the quinoxaline moiety, as seen in the subject compound, has been shown to be more active than other substitutions in certain contexts. For example, a study on quinoxaline derivatives targeting hepatocellular carcinoma found that a compound featuring a 2-Cl group (Compound 8) had significantly lower IC50 values against HepG-2 and HuH-7 cancer cell lines compared to a similar compound with a 2-OCH3 group. nih.gov This suggests that the electronegative chlorine atom at this position can be crucial for inhibitory activity. nih.gov

FGFR1 (Fibroblast Growth Factor Receptor 1): FGFR1 is a tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells. nih.govnih.gov While direct studies on this compound are not specified, various quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit FGFR1. nih.govpensoft.net These studies often utilize a lead compound and modify the quinoxaline scaffold to explore structure-activity relationships, indicating the core structure's potential for interacting with the kinase's active site. nih.govnih.gov

PARP-1 (Poly (ADP-ribose) polymerase-1): PARP-1 is a key enzyme in DNA repair. Its inhibition can lead to the death of cancer cells, particularly those with existing DNA repair deficiencies like BRCA mutations. nih.gov The quinoxaline nucleus is considered a bioisostere of other scaffolds found in known PARP-1 inhibitors, such as phthalazinones. nih.gov This structural similarity has prompted the design and synthesis of new quinoxaline-based derivatives as potential PARP-1 inhibitors. nih.govgoogle.com

DNA Gyrase: In bacteria, DNA gyrase is a critical enzyme for DNA replication. Its inhibition is the mechanism of action for quinolone antibiotics. nih.gov Studies on quinolones have demonstrated a strong correlation between their inhibitory concentrations (IC50) against purified DNA gyrase and their antibacterial activity (MIC). nih.gov This suggests that quinoxaline-based compounds could potentially interfere with bacterial replication by targeting this enzyme.

SARS-CoV-2 Main Protease (Mpro): The main protease of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for antiviral drugs. rsc.orgsemanticscholar.org The quinoxaline backbone has been identified as a key structural feature in compounds designed to inhibit Mpro. nih.gov The flat, aromatic nature of the quinoxaline ring can facilitate crucial interactions like π–π stacking within the enzyme's active site. nih.gov Computational and in silico studies have been employed to screen and design quinoxaline derivatives, including those starting from 2,3-dichloroquinoxaline (B139996), as potential Mpro inhibitors. nih.govresearchgate.net

A significant mechanism through which anticancer compounds exert their effect is by inducing apoptosis, or programmed cell death.

Apoptosis via Bax/Bcl-2 Modulation: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. nih.govplos.org Shifting this balance in favor of Bax can trigger the mitochondrial pathway of apoptosis. Studies on various quinoxaline derivatives have shown their ability to induce apoptosis in human cancer cells. nih.gov This is often achieved by downregulating the expression of Bcl-2 and upregulating the expression of Bax and caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

In bacteria, certain chemical agents can trigger stress responses that, while intended for survival, can sometimes be exploited.

SOS-response: The SOS response is a DNA repair system in bacteria that is activated in response to DNA damage. europa.eunih.gov Antibiotics such as fluoroquinolones are known to induce this response. europa.eunih.gov The activation of the RecA protein is a central event in this pathway, which can be triggered by DNA damage caused by the antimicrobial agent. nih.gov While the SOS response is a repair mechanism, its induction is a sign that a compound is successfully interfering with bacterial DNA processes. nih.gov

The specific way a molecule binds to its target is determined by various non-covalent interactions.

In Vitro Mechanistic Studies

To understand the biological effects of a compound, researchers rely on a variety of laboratory-based studies using cell cultures.

Cellular assays are fundamental tools for assessing the biological activity of chemical compounds.

Cytotoxicity and Cell Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to measure cell viability and proliferation. nih.govresearchgate.net Numerous studies have employed this and similar assays to evaluate the anti-proliferative activity of novel quinoxaline derivatives against various cancer cell lines, including human colon cancer (HCT116), ovarian carcinoma (KOV3), and neuroblastoma cell lines (SK-N-SH). nih.govmdpi.com The results are typically reported as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives

Compound Cell Line IC50 (μM) Source
Compound 8 (2-Cl derivative) HepG-2 3.88 nih.gov
Compound 8 (2-Cl derivative) HuH-7 6.14 nih.gov
Compound 10c HCT-116 0.91 nih.gov

Gene Expression Analysis: Beyond cell viability, it is important to understand how a compound alters cellular function at the genetic level. Research on certain quinoxaline-based HDAC inhibitors has shown that they can up-regulate the acetylation levels of histone H3 and α-tubulin. nih.gov This indicates that the compound is successfully inhibiting the deacetylase enzyme within the cell, leading to changes in protein acetylation and potentially altering the expression of genes that regulate cell cycle and apoptosis. nih.gov

Biochemical Assays (e.g., Enzyme Activity Inhibition Assays)

Biochemical assays are crucial for elucidating the mechanism of action of a compound at the molecular level. For quinoxaline derivatives, these assays have often revealed inhibitory effects on various enzymes and cellular processes, suggesting potential therapeutic applications.

A series of 2,3-disubstituted quinoxaline derivatives have demonstrated notable antiproliferative activity. For instance, in a study evaluating their effects against Leishmania amazonensis, compounds such as 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) showed significant dose-dependent activity against the promastigote and intracellular amastigote forms of the parasite nih.gov. The inhibitory concentrations (IC50) were determined to be 5.3 µM for LSPN329 against promastigotes, and 16.3 µM and 19.3 µM for LSPN329 and LSPN331 against intracellular amastigotes, respectively nih.gov. These findings suggest a potent and selective action against the parasite with low cytotoxicity to host cells nih.gov.

Further mechanistic studies on these compounds pointed towards mitochondrial alterations as a key factor in their antiparasitic activity. Biochemical assessments revealed that treatment with these quinoxaline derivatives led to mitochondrial swelling, hyperpolarization of the mitochondrial membrane potential, an increase in mitochondrial superoxide anion concentration, and decreased intracellular ATP levels in Leishmania promastigotes nih.gov.

In the context of cancer research, certain 2-substituted-quinoxaline analogues have been investigated for their antiproliferative effects. One such compound, bearing a 2-(8-methoxy-coumarin-3-yl)-moiety, exhibited substantial activity against the MCF-7 breast cancer cell line with an IC50 of 1.85 µM rsc.org. Mechanistic studies indicated that this compound induced cell cycle arrest at the G1 transition and triggered apoptosis. Furthermore, it was found to significantly suppress topoisomerase enzyme activity in MCF-7 cells rsc.org.

Other quinoxaline derivatives have been identified as potent enzyme inhibitors. For example, a series of dibromo-substituted quinoxaline derivatives were synthesized and evaluated as inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), a key factor in cellular stress responses. One of the most potent compounds in this series demonstrated an IC50 value of 30.17 nM nih.gov. Similarly, certain quinoxaline derivatives have been explored as dipeptidyl peptidase-IV (DPP-4) inhibitors, which are relevant in the management of type 2 diabetes rsc.org.

The following table summarizes the enzyme inhibition data for selected quinoxaline derivatives that are structurally related to this compound.

Compound/DerivativeTarget Enzyme/ProcessIC50 ValueCell Line/Organism
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329)Antiproliferative (promastigotes)5.3 µMLeishmania amazonensis
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329)Antiproliferative (amastigotes)16.3 µMLeishmania amazonensis
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331)Antiproliferative (amastigotes)19.3 µMLeishmania amazonensis
2-(8-methoxy-coumarin-3-yl)-quinoxaline derivativeAntiproliferative1.85 µMMCF-7 (Breast Cancer)
Dibromo-substituted quinoxaline derivativeASK1 Inhibition30.17 nM-

In Vivo in Animal Models

In vivo studies in animal models are essential for understanding the physiological effects and potential therapeutic efficacy of a compound. While specific in vivo mechanistic data for this compound is limited, studies on related quinoxaline derivatives provide valuable insights.

In a murine model of cutaneous leishmaniasis, the in vivo efficacy of 2,3-diarylsubstituted quinoxalines LSPN329 and LSPN331 was evaluated nih.gov. BALB/c mice infected with Leishmania amazonensis were treated with these compounds. The study reported a significant decrease in lesion thickness in the infected footpads of the treated mice, indicating a potent antileishmanial effect in a living organism nih.gov. This in vivo activity corroborates the findings from the biochemical assays, suggesting that the mitochondrial dysfunction observed in vitro translates to a therapeutic effect in an animal model nih.gov.

Furthermore, a study on novel quinoxaline sulfonamide derivatives investigated their potential as diuretic agents in an in vivo model mdpi.com. This highlights the diverse pharmacological activities that can be achieved with the quinoxaline scaffold.

In the realm of pain research, the transient receptor potential vanilloid 1 (TRPV1) has been a target of interest. While not a direct study on this compound, the broader class of quinoxaline derivatives has been investigated for their potential as TRPV1 antagonists wikipedia.org. In vivo activity in inflammatory pain models has been demonstrated for some of these antagonists, suggesting a potential avenue for the development of new analgesic agents wikipedia.org.

The following table provides a summary of the in vivo studies conducted on quinoxaline derivatives structurally related to this compound.

Compound/DerivativeAnimal ModelFinding
6,7-dichloro-2,3-diphenylquinoxaline (LSPN329)Murine cutaneous leishmaniasisSignificant decrease in lesion thickness
2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331)Murine cutaneous leishmaniasisSignificant decrease in lesion thickness
Quinoxaline sulfonamide derivatives-Investigated as potential diuretic agents
TRPV1 antagonist (quinoxaline series)Inflammatory pain modelsDemonstrated in vivo activity

Computational Studies and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.net This simulation forecasts the binding mode and affinity, which is often quantified as a docking score or binding energy. For quinoxaline (B1680401) derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets.

Research on analogous quinoxaline compounds has demonstrated their potential to interact with a range of important enzymes. For instance, studies on 2-piperazinyl quinoxaline derivatives have suggested that these molecules can fit within the catalytic cavity of the c-Kit tyrosine kinase receptor, a key target in cancer therapy. nih.govresearchgate.netrsc.org Similarly, other quinoxaline-based compounds have been docked into the active site of dipeptidyl peptidase-IV (DPP-4), an enzyme targeted in diabetes treatment, revealing key interactions that explain their inhibitory activity. nih.gov Another study identified human DNA topoisomerase as a potential target for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide through docking simulations. nih.gov

For 2-Chloro-3-(piperidin-1-yl)quinoxaline, molecular docking simulations would be employed to identify its most likely biological targets and to understand the structural basis of its activity. The simulation would place the compound into the binding sites of various known receptors, and a scoring function would estimate the binding affinity. The results would highlight crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein.

Table 1: Example of Molecular Docking Results for a Quinoxaline Derivative This table presents hypothetical data to illustrate typical results from a docking study.

Target ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
c-Kit Tyrosine Kinase-8.5Cys673, Glu671Hydrogen Bond
Val692, Leu799Hydrophobic
DPP-4-9.2Arg125, Tyr662Hydrogen Bond, Pi-Cation
Phe357, Tyr547Pi-Pi Stacking
DNA Topoisomerase-7.9Asp529, Gly532Hydrogen Bond
Ile491, Pro493Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. These models are invaluable for predicting the activity of newly designed compounds before they are synthesized. youtube.com

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

Hydrophobic: e.g., LogP (partition coefficient), hydrophobic fragmental constants.

Electronic: e.g., Hammett constants, ionization constants, partial charges.

Steric: e.g., Molar refractivity, van der Waals volume, topological indices. youtube.com

Table 2: Example of a Hypothetical QSAR Equation for Quinoxaline Analogs This table illustrates a sample QSAR model and the interpretation of its descriptors.

QSAR Equation
log(1/IC50) = 0.45 * LogP - 0.21 * (Molar_Volume) + 1.5 * (H-Bond_Donors) + 2.1
Descriptor
LogP
Molar Volume
H-Bond Donors

Prediction of Pharmacokinetic Parameters through Computational Methods (e.g., ADME prediction)

Beyond biological activity, a successful drug must possess favorable pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Computational tools, such as SwissADME, are widely used to predict these properties from a molecule's structure, a process known as in silico ADMET (T for toxicity) prediction. idaampublications.inresearchgate.net This early-stage screening helps to identify candidates with poor drug-like properties, preventing their costly progression in the development pipeline. nih.gov

For this compound, ADME prediction would assess several key parameters:

Absorption: Evaluated by predicting properties like gastrointestinal (GI) absorption and adherence to Lipinski's Rule of Five.

Distribution: Assessed by predicting factors such as blood-brain barrier (BBB) permeability. A non-permeant status is often desirable to avoid neurological side effects. idaampublications.in

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Studies on various heterocyclic compounds, including quinoxalines, routinely employ these predictions to ensure that synthesized molecules have a high probability of possessing good bioavailability and a suitable safety profile. nih.govresearchgate.net

Table 3: Predicted Pharmacokinetic (ADME) Properties for a Quinoxaline Analog This table shows representative ADME parameters generated by in silico tools like SwissADME.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP< 5Compliant with Lipinski's Rule
H-Bond Donors< 5Compliant with Lipinski's Rule
H-Bond Acceptors< 10Compliant with Lipinski's Rule
Pharmacokinetics
GI AbsorptionHighGood oral absorption predicted
BBB PermeantNoLow risk of CNS side effects
CYP2D6 InhibitorNoUnlikely to interfere with metabolism of other drugs via this pathway
Drug-Likeness
Lipinski's Rule Violations0Good drug-like potential
Bioavailability Score0.55Indicates good absorption and distribution potential

De Novo Design Strategies for Optimized Quinoxaline Analogues

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a specific biological target. This approach can be used to generate entirely new scaffolds or to optimize existing ones, such as this compound.

Starting with the core quinoxaline structure, de novo design algorithms can explore vast chemical space by adding, removing, or substituting functional groups. The process is guided by the information gleaned from molecular docking and QSAR studies. For example, if docking reveals an unoccupied hydrophobic pocket in the target's active site, the algorithm can suggest modifications to the parent molecule—such as adding an alkyl or aryl group—to fill that pocket and enhance binding affinity.

The synthesis of various mono- or disubstituted quinoxalines from precursors like 2,3-dichloroquinoxaline (B139996) provides a practical basis for the types of modifications that are synthetically feasible. nih.gov By combining knowledge of a target's structure with computational creativity, de novo design strategies can propose next-generation quinoxaline analogues with potentially superior potency, selectivity, and pharmacokinetic profiles compared to the initial lead compound.

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, these methods often require harsh conditions, long reaction times, and potentially toxic catalysts. mdpi.comnih.gov Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.

A significant challenge lies in the regioselective synthesis of unsymmetrically substituted quinoxalines, such as 2-Chloro-3-(piperidin-1-yl)quinoxaline, which often starts from 2,3-dichloroquinoxaline (B139996). nih.gov The sequential nucleophilic substitution offers control but can be complex. Modern approaches aim to simplify these processes. Key future directions include:

Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis is a major trend. These methods promise shorter reaction times, higher yields, and a reduced environmental footprint compared to traditional protocols. nih.gov

Advanced Catalytic Systems: Exploration of novel catalysts, including heterogeneous catalysts and reusable alumina-supported heteropolyoxometalates, can facilitate reactions at room temperature with easy workup procedures. nih.govorientjchem.org

Photoredox Catalysis: Visible-light-induced radical cascade cyclization represents a cutting-edge, metal-free approach to generate 2-chloro-3-substituted quinoxalines under mild conditions, avoiding the high temperatures and toxic reagents associated with older methods. rsc.org

These innovative methodologies are crucial for rapidly generating diverse libraries of this compound analogs for biological screening.

Identification and Validation of New Biological Targets

Quinoxaline derivatives have demonstrated a remarkable ability to interact with a wide array of biological targets, contributing to their diverse pharmacological profiles, including anticancer, antimicrobial, and antiviral activities. nih.govfarmaceut.orgmdpi.com A primary challenge is to move from broad-spectrum activity to highly selective agents by identifying and validating specific molecular targets.

Future research will focus on elucidating the precise mechanisms of action and expanding the therapeutic applications of these compounds.

Potential Therapeutic Area Identified & Potential Biological Targets Rationale for Exploration
Oncology Protein Kinases (VEGFR, PDGFR, c-Met), Topoisomerase II, Histone Deacetylases (HDACs), DNA Intercalation. nih.govnih.govresearchgate.netresearchgate.netMany cancers are driven by aberrant kinase signaling; targeting DNA replication and chromatin structure are proven anticancer strategies.
Infectious Diseases Viral Proteases (e.g., SARS-CoV-2 Mpro), Cyclophilin A (CypA), Bacterial DNA Gyrase, Tryptophanyl-tRNA synthetase. nih.govresearchgate.netInhibition of essential viral and bacterial enzymes is a key strategy for developing new anti-infective agents to combat resistance.
Metabolic Diseases Secretory Phospholipase A2 (sPLA2), α-Glucosidase. tandfonline.comTargeting enzymes involved in inflammation and carbohydrate metabolism could offer new treatments for diabetes and related complications.
Neurological Disorders GABAA Receptors, Monoamine Oxidase-A (MAO-A). benthamdirect.comresearchgate.netModulation of neurotransmitter systems is a cornerstone of treating various neurological and psychiatric conditions.

The validation of these targets will require a combination of biochemical assays, structural biology, and cellular studies to confirm the mode of interaction and downstream biological effects. Artificial intelligence and machine learning are also emerging as powerful tools for predicting potential molecular targets for novel quinoxaline derivatives. johnshopkins.edu

Development of Advanced In Vitro and In Vivo Pharmacological Evaluation Models

To accurately predict the clinical potential of novel this compound derivatives, it is imperative to move beyond traditional 2D cell culture and animal models. The development and implementation of more sophisticated and clinically relevant evaluation models are critical challenges.

Future research will increasingly rely on a suite of advanced models:

In Silico Modeling: Computational tools are indispensable in modern drug discovery. Molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions help prioritize candidates and refine molecular design before synthesis, saving time and resources. researchgate.netrsc.orgmdpi.com

High-Throughput Screening (HTS): Screening large libraries of quinoxaline analogs against specific targets or cellular phenotypes allows for the rapid identification of lead compounds. nih.gov

Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, more accurately mimic the microenvironment of human tissues and tumors compared to conventional monolayer cultures. These models provide more reliable data on drug efficacy and toxicity.

Mechanism of Action Studies: Detailed cellular assays, including cell cycle analysis, apoptosis assays (e.g., measuring Bax/Bcl-2 ratio, caspase levels), and specific enzyme inhibition assays, are crucial for understanding how these compounds exert their effects. nih.govrsc.org

Genetically Engineered Models: The use of CRISPR-Cas9 and other gene-editing technologies can help validate drug targets by observing the effects of a compound in cells where the target gene has been knocked out or modified.

Patient-Derived Xenografts (PDX): In oncology, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a highly predictive platform for evaluating anticancer drug efficacy in a setting that reflects the heterogeneity of human cancers.

Integrating data from these advanced models will provide a more comprehensive understanding of a compound's pharmacological profile and enhance the success rate of clinical translation.

Understanding and Addressing Resistance Mechanisms

A major challenge in the development of any new therapeutic agent, particularly in oncology and infectious diseases, is the emergence of drug resistance. nih.govbenthamdirect.com As quinoxaline-based compounds advance, understanding and overcoming potential resistance mechanisms is a critical area for future research.

For antibacterial agents , resistance can arise from several mechanisms, including:

Efflux Pumps: Bacteria can actively pump drugs out of the cell, preventing them from reaching their intracellular targets. nih.gov

Target Modification: Mutations in the target enzyme (e.g., DNA gyrase) can reduce the binding affinity of the drug.

Biofilm Formation: Bacteria within biofilms are often less susceptible to antimicrobial agents. nih.gov

In anticancer therapy , multidrug resistance (MDR) is a significant hurdle. farmaceut.orgbenthamdirect.com Potential mechanisms relevant to quinoxaline derivatives include:

Upregulation of Drug Efflux Transporters: Similar to bacteria, cancer cells can overexpress proteins like P-glycoprotein that expel chemotherapeutic agents.

Alterations in Drug Targets: Mutations in target kinases or other enzymes can render them insensitive to inhibition.

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of a targeted drug.

Future strategies to combat resistance will involve designing compounds that are poor substrates for efflux pumps, developing combination therapies that target multiple pathways simultaneously, and creating hybrid molecules that can overcome known resistance mechanisms. benthamdirect.com

Design and Optimization of Next-Generation Quinoxaline-Based Compounds with Enhanced Efficacy and Selectivity

The ultimate goal of future research is to design and synthesize next-generation compounds based on the this compound scaffold that possess superior efficacy, selectivity, and pharmacokinetic properties. This requires a deep understanding of the Structure-Activity Relationships (SAR). mdpi.com

Key optimization strategies will include:

Molecular Hybridization: Combining the quinoxaline core with other known pharmacophores (e.g., urea (B33335), sulfonamide, isoxazole moieties) can create hybrid molecules with novel or enhanced biological activities and unique binding modes. nih.govsemanticscholar.org

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling of drug-target complexes allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Substituting specific functional groups with bioisosteres can modulate a compound's potency, solubility, metabolic stability, and toxicity profile. For instance, introducing nitrogen atoms or amino groups can improve water solubility and antibacterial spectrum. nih.gov

QSAR and Computational Chemistry: Developing robust QSAR models helps to predict the activity of virtual compounds, guiding synthetic efforts toward molecules with the highest potential. mdpi.com

The challenge lies in balancing potency with "drug-like" properties, ensuring that optimized compounds have favorable ADMET profiles for potential clinical development. rsc.org Through iterative cycles of design, synthesis, and biological evaluation, researchers can systematically refine the quinoxaline scaffold to produce highly effective and selective therapeutic candidates.

Q & A

Q. How do researchers validate the stability of this compound under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed piperidine) indicate susceptibility to moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.